Fmoc-D-3-thienylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-D-3-thienylalanine is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
FMOC-D-3-THIENYLALANINE, also known as this compound or Fmoc-3-(3-thienyl)-D-alanine, is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino groups of these peptides and proteins .
Mode of Action
The mode of action of this compound involves the protection of the amino groups during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that protects the amino group from unwanted reactions during the synthesis . The FMOC group is then removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins . The compound’s thienylalanine residue can be incorporated into peptide sequences, offering a versatile platform for the synthesis of complex peptides .
Result of Action
The result of this compound’s action is the successful synthesis of peptides and proteins with the desired sequence and structure . By protecting the amino groups during synthesis, this compound ensures that the peptide bonds are formed correctly, leading to the production of functional peptides and proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the stability of the FMOC group is affected by the pH of the environment, with the group being stable under acidic conditions but labile under basic conditions . Additionally, the temperature and solvent used during peptide synthesis can also impact the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-D-3-thienylalanine plays a role in biochemical reactions, particularly as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage
Cellular Effects
Given its role as an ergogenic supplement, it may influence cell function by affecting energy metabolism and stress response
Molecular Mechanism
It is known to be involved in the secretion of anabolic hormones and the supply of fuel during exercise
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.